Mu-Glcnacs - 93751-71-4

Mu-Glcnacs

Catalog Number: EVT-1550028
CAS Number: 93751-71-4
Molecular Formula: C18H21NO11S
Molecular Weight: 459.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

N-acetylglucosamine can be sourced from both natural and synthetic processes. It is commonly extracted from chitin through deacetylation or enzymatic hydrolysis. Additionally, it can be synthesized chemically through various methods involving the modification of glucose derivatives.

Classification

N-acetylglucosamine belongs to the class of amino sugars and is categorized as a hexosamine. It is classified under carbohydrates due to its structure as a monosaccharide.

Synthesis Analysis

Methods

The synthesis of N-acetylglucosamine can be achieved through multiple approaches:

  1. Chemical Synthesis: This involves the modification of glucose or its derivatives. For instance, N-acetylglucosamine can be synthesized by acetylating glucosamine using acetic anhydride in the presence of a catalyst such as pyridine.
  2. Biotechnological Methods: Enzymatic pathways using specific glycosyltransferases can convert simpler sugars into N-acetylglucosamine. This method is often more selective and environmentally friendly.
  3. Chemoenzymatic Synthesis: Combining chemical and enzymatic methods allows for more complex modifications at specific positions on the sugar molecule, enhancing yield and specificity in producing analogs of N-acetylglucosamine .

Technical Details

Recent advancements have focused on optimizing reaction conditions to improve yield and minimize by-products. For example, using furanose oxazoline intermediates has shown promise in achieving higher yields during synthesis .

Molecular Structure Analysis

Structure

N-acetylglucosamine has a molecular formula of C₈H₁₅NO₆ and features an amine group that distinguishes it from other hexoses. The structure consists of a six-membered ring (pyranose form) with an acetyl group attached to the nitrogen atom.

Data

  • Molecular Weight: 221.24 g/mol
  • Melting Point: Approximately 175-180 °C
  • Solubility: Soluble in water due to its polar hydroxyl groups.
Chemical Reactions Analysis

Reactions

N-acetylglucosamine participates in several biochemical reactions:

  1. Glycosylation Reactions: It acts as a substrate for glycosyltransferases, forming glycosidic bonds with other sugars or proteins.
  2. Deacetylation: Under specific conditions, N-acetylglucosamine can be converted back to glucosamine, which is crucial for metabolic pathways.
  3. Formation of Oligosaccharides: It can polymerize to form chitin or other oligosaccharides through enzymatic reactions.

Technical Details

The stability of N-acetylglucosamine under various pH conditions allows it to function effectively in biological systems without significant degradation .

Mechanism of Action

Process

N-acetylglucosamine exerts its biological effects primarily through its role in glycosylation processes. It influences protein folding, stability, and function by modifying glycoproteins on cell surfaces, which are crucial for cell signaling and immune responses.

Data

Studies have shown that alterations in N-acetylglucosamine levels can affect cellular signaling pathways, particularly those involved in inflammation and cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Taste: Slightly sweet.
  • Odor: Odorless.

Chemical Properties

  • pH: Neutral when dissolved in water.
  • Reactivity: Reacts with oxidizing agents; stable under normal conditions but sensitive to extreme pH levels.

Relevant analyses indicate that N-acetylglucosamine's stability makes it suitable for various applications in biological systems .

Applications

Scientific Uses

  1. Biochemical Research: Used extensively in studies related to glycosylation patterns on proteins.
  2. Pharmaceuticals: Investigated for its potential therapeutic effects in treating conditions like osteoarthritis due to its role in cartilage health.
  3. Food Industry: Employed as a food additive due to its sweetening properties and potential health benefits.
  4. Cosmetics: Incorporated into skincare products for its moisturizing properties and ability to enhance skin barrier function.
Introduction to Mu-GlcNAcs in Biological Systems

Biochemical Basis of N-Acetylglucosamine (GlcNAc) Modifications

Enzymatic Machinery

Mu-GlcNAc biosynthesis depends on two conserved pathways:

  • De novo synthesis via the hexosamine biosynthesis pathway (HBP), where fructose-6-phosphate is converted to UDP-GlcNAc by rate-limiting enzymes like GFAT (glutamine:fructose-6-phosphate amidotransferase) [6] [10]. UDP-GlcNAc serves as the donor substrate for O-GlcNAc transferase (OGT), which catalyzes O-GlcNAcylation [1] [5].
  • Salvage pathways recover free GlcNAc from degradation products. GlcNAc kinases phosphorylate GlcNAc to GlcNAc-6-P, enabling entry into UDP-GlcNAc synthesis. In Saccharomyces cerevisiae, the novel kinase Ngk1 exhibits high specificity for GlcNAc (Km = 0.11 mM) over glucose (Km = 71 mM) [3].

Dynamic Cycling

O-GlcNAc cycling is orchestrated by OGT and O-GlcNAcase (OGA). OGT transfers GlcNAc to serine/threonine residues of nucleocytoplasmic proteins, while OGA hydrolyzes this modification [1] [6]. This cycle integrates metabolic cues, as UDP-GlcNAc levels fluctuate with nutrient availability (e.g., glucose, glutamine) [6] [9].

Table 1: Key Enzymes in Mu-GlcNAc Metabolism

EnzymeFunctionSpecificityLocalization
OGTAdds O-GlcNAc to proteins>5,000 protein targets [1]Nucleus, cytoplasm
OGARemoves O-GlcNAcBroad substrate rangeCytoplasm, mitochondria
GFATRate-limiting HBP enzymeFructose-6-phosphate → Glucosamine-6-PCytoplasm
Ngk1 (Yeast)GlcNAc phosphorylationGlcNAc-specific (Km = 0.11 mM) [3]Cytoplasm

Structural and Functional Diversity of Mu-GlcNAcs in Glycobiology

Tissue-Specific Modifications

Mu-GlcNAcs exhibit remarkable context-dependent roles:

  • Cardiac Tissue: O-GlcNAcylation regulates contractile proteins (e.g., myosin heavy chain), calcium handling (SERCA2a), and mitochondrial function. Antibodies like RL2 detect O-GlcNAc more effectively in cardiac fractions than CTD110.6 due to epitope accessibility [1].
  • Neural Systems: Brain O-GlcNAcylation governs neurogenesis, synaptic plasticity, and neuronal metabolism. O-GlcNAc modification of transcription factors (Sp1, STAT3) and epigenetic regulators (RING1B) controls neural differentiation [8].
  • Immune Regulation: In hypertension models, O-GlcNAcylation modulates immune cell activation (e.g., T cells) and vascular inflammation via the renin-angiotensin system [10].

Analytical Challenges

Detecting Mu-GlcNAcs requires specialized tools due to low stoichiometry and epitope masking:

  • Antibodies (CTD110.6, RL2) show variable efficacy across tissues [1].
  • Mass spectrometry identifies >5,000 O-GlcNAcylated proteins, including kinases, phosphatases, and chromatin modifiers [5] [8].

Table 2: Functional Diversity of Mu-GlcNAcs Across Tissues

Tissue/SystemKey FunctionsMolecular Targets
HeartCalcium handling, contractility, stress responseMyosin, SERCA2a, voltage-gated Na+ channels [1] [6]
BrainNeurogenesis, synaptic plasticity, cognitive functionSp1, STAT3, Tau, amyloid precursor protein [8]
Immune/VascularInflammation, blood pressure regulation, endothelial functionNF-κB, angiotensinogen [10]

Evolutionary Conservation of GlcNAc-Related Pathways

Genetic Essentiality

OGT is evolutionarily conserved and indispensable for development:

  • Murine embryos with hypomorphic Ogt alleles (e.g., Y851A, T931A) show lethal phenotypes proportional to catalytic impairment. Mutations reducing OGT activity to 5–20% cause embryonic lethality, underscoring O-GlcNAcylation’s non-redundant roles [2].
  • Ogt’s X-linkage and escape from X-chromosome inactivation create sex-specific effects. Male embryos exhibit higher sensitivity to Ogt depletion, impacting placental development [2].

Cross-Species Conservation

  • Yeast to Mammals: While S. cerevisiae lacks O-GlcNAcylation, its GlcNAc kinase Ngk1 shares structural homology with human NAGK, indicating conserved salvage pathways [3].
  • Epigenetic Silencing: O-GlcNAc regulates retrotransposon silencing in mammals (e.g., IAP elements) via TET enzyme glycosylation, mirroring Polycomb repression in Drosophila [2] [8].

Table 3: Evolutionary Conservation of GlcNAc Pathways

OrganismConserved ComponentsPhenotypic Impact of Perturbation
Mus musculusOGT, OGA, GFATEmbryonic lethality (H568A OGT mutant) [2]
Saccharomyces cerevisiaeNgk1 kinase (GlcNAc salvage)No growth on GlcNAc [3]
Homo sapiensOGT (X-linked), OGANeurodevelopmental disorders (e.g., XLID) [8]

Concluding Remarks

Mu-GlcNAcs represent a nexus of metabolic signaling and cellular regulation. Their biochemical versatility enables context-specific control over processes ranging from cardiac contraction to epigenetic silencing. Evolutionary analyses reveal both deep conservation and lineage-specific adaptations, highlighting their fundamental role in eukaryotic biology. Future research will benefit from advanced tools to resolve tissue-specific O-GlcNAc dynamics and therapeutically target Mu-GlcNAc pathways.

Properties

CAS Number

93751-71-4

Product Name

Mu-Glcnacs

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate

Molecular Formula

C18H21NO11S

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C18H21NO11S/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26)/t13-,15-,16-,17-,18?/m1/s1

InChI Key

FEMWMNCEGXUBRL-XWEABGILSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)NC(=O)C

Synonyms

4-methylumbelliferyl-6-sulfo-2-acetamido-2-deoxy-beta-glucopyranoside
4-methylumbelliferyl-beta-D-N-acetylglucosamine-6-sulfate
4MUGS
Mu-GlcNAcS

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)NC(=O)C

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O)O)NC(=O)C

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